molecular formula C17H22N2O3S B2469284 N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide CAS No. 1796947-83-5

N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

Katalognummer B2469284
CAS-Nummer: 1796947-83-5
Molekulargewicht: 334.43
InChI-Schlüssel: JRLDNWQLHOKDHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains an azabicyclo[3.2.1]octane moiety, which is a bicyclic structure with a nitrogen atom . This structure is found in many biologically active compounds. The compound also has a sulfonamide group, which is a common functional group in many drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the bicyclic structure and the various functional groups. The presence of the nitrogen atom in the ring could potentially introduce stereoisomerism .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the azabicyclo[3.2.1]octane moiety and the sulfonamide group. The nitrogen atom in the ring could potentially act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group could potentially increase its water solubility .

Wissenschaftliche Forschungsanwendungen

Analgesic and Tranquilizer Properties

Research indicates that compounds similar to N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide, particularly those with the nitrosulfonamide structure, demonstrate both analgesic and tranquilizer activities. These compounds present a potential for therapy in pain syndromes, especially in conditions requiring tranquilizing effects (Zlenko, Palchikov, & Rybalko, 2012).

Metabolism and Distribution Studies

Metabolic and distribution studies of structurally related compounds, such as gliclazide, have shown complete absorption with significant excretion in urine, indicating a potential for effective pharmacokinetic properties. The research also identifies the liver, kidney, and blood as high-concentration sites, suggesting specific organ targeting could be an application of similar compounds (Miyazaki et al., 1983).

Chemical Synthesis and Structural Studies

Chemical synthesis research has produced derivatives with tranquilizing and analgesic activities, pointing to the versatility of these compounds in synthesizing new medications. Structural characterizations, such as those provided by crystallography studies, offer insights into the molecular configurations that contribute to their pharmacological effects, facilitating the design of derivatives with optimized properties (Batsanov, Howard, O'Hagan, & Tavaslı, 2000).

Cyclooxygenase-2 (COX-2) Inhibition

Some derivatives have been found to inhibit COX-2 selectively, with modifications enhancing this selectivity. This suggests potential applications in treating conditions mediated by COX-2, such as inflammation and pain, without the side effects associated with non-selective COX inhibitors (Hashimoto et al., 2002).

Neurotoxicity Studies

There have been evaluations of neurotoxicity in compounds with similar structures, which are crucial for determining the safety profile of potential medications derived from N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide. These studies provide important insights into the neurological effects and safety considerations necessary for clinical development (Rider et al., 2012).

Zukünftige Richtungen

The future research on this compound would likely involve further elucidation of its synthesis, properties, and potential biological activity. It could potentially be explored as a pharmaceutical compound, given the presence of the azabicyclo[3.2.1]octane and sulfonamide moieties .

Eigenschaften

IUPAC Name

N-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-13-4-2-7-16(12-13)23(21,22)18-11-10-17(20)19-14-5-3-6-15(19)9-8-14/h2-5,7,12,14-15,18H,6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLDNWQLHOKDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.